molecular formula C14H10Cl2N2O2 B349667 N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide CAS No. 310457-06-8

N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B349667
CAS No.: 310457-06-8
M. Wt: 309.1g/mol
InChI Key: WGFZYYUOMVKNKL-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C14H10Cl2N2O2 and a molecular weight of 309.154 g/mol . This compound is known for its unique structure, which includes an aminocarbonyl group attached to a phenyl ring, and two chlorine atoms attached to a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:

4-aminobenzoic acid+2,4-dichlorobenzoyl chlorideThis compound\text{4-aminobenzoic acid} + \text{2,4-dichlorobenzoyl chloride} \rightarrow \text{this compound} 4-aminobenzoic acid+2,4-dichlorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution Products: N-[4-(aminocarbonyl)phenyl]-2,4-diaminobenzamide.

    Oxidation Products: 4-aminobenzoic acid, 2,4-dichlorobenzoic acid.

    Reduction Products: 4-aminobenzylamine, 2,4-dichlorobenzylamine.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide is unique due to the presence of both aminocarbonyl and dichlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its analogs .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-3-6-11(12(16)7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZYYUOMVKNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310457-06-8
Record name N-(4-(AMINOCARBONYL)PHENYL)-2,4-DICHLOROBENZAMIDE
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